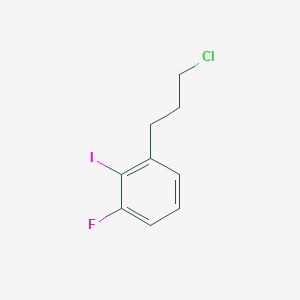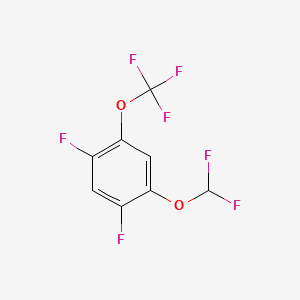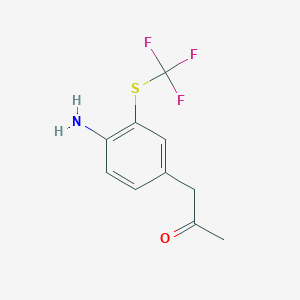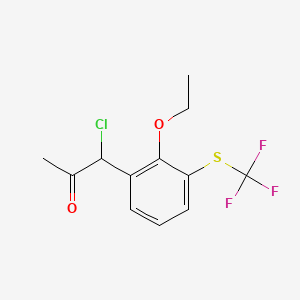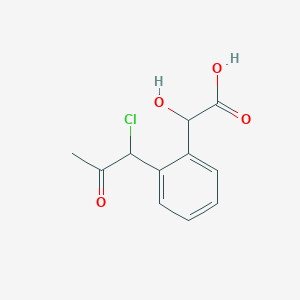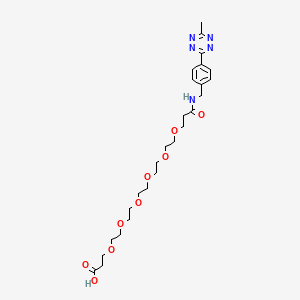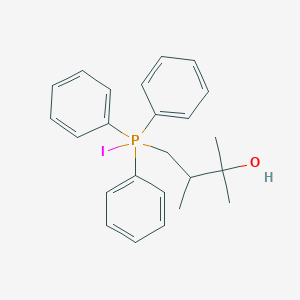
(R)-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol is a complex organic compound characterized by the presence of an iodotriphenylphosphoranyl group attached to a 2,3-dimethylbutan-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol typically involves the reaction of triphenylphosphine with iodine to form iodotriphenylphosphonium iodide. This intermediate is then reacted with 2,3-dimethylbutan-2-ol under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the iodotriphenylphosphoranyl group to a triphenylphosphine group.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation would yield phosphine oxides, while substitution reactions could produce a range of derivatives with different functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol involves its interaction with molecular targets through its iodotriphenylphosphoranyl group. This group can participate in various chemical reactions, influencing the activity of enzymes and other proteins. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: A simpler compound with similar reactivity but lacking the iodine and dimethylbutan-2-ol components.
Iodotriphenylphosphonium iodide: An intermediate in the synthesis of ®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol.
Phosphine oxides: Oxidized derivatives with different chemical properties.
Uniqueness
®-4-(iodotriphenylphosphoranyl)-2,3-dimethylbutan-2-ol is unique due to its combination of an iodotriphenylphosphoranyl group with a 2,3-dimethylbutan-2-ol backbone
Eigenschaften
Molekularformel |
C24H28IOP |
|---|---|
Molekulargewicht |
490.4 g/mol |
IUPAC-Name |
4-[iodo(triphenyl)-λ5-phosphanyl]-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C24H28IOP/c1-20(24(2,3)26)19-27(25,21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,20,26H,19H2,1-3H3 |
InChI-Schlüssel |
UUINFNMVATYPRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)I)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


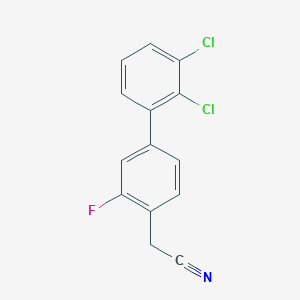
![6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide](/img/structure/B14062347.png)
![(S)-tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14062350.png)
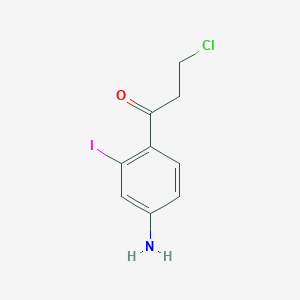
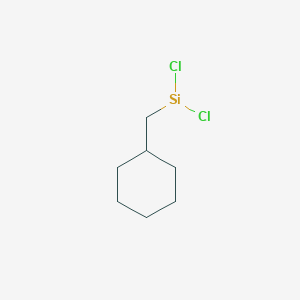
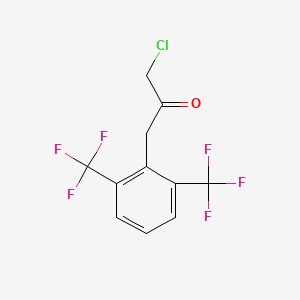
![(4R,4aS,7R,7aR,12bS)-7-((2,5,8,11,14,17,20-heptaoxadocosan-22-yl)oxy)-3-allyl-1,2,3,4,5,6,7,7a-octahydro-4aH-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol oxalate](/img/structure/B14062390.png)
